![molecular formula C10H17NO2 B132769 Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate CAS No. 141966-91-8](/img/structure/B132769.png)
Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly referred to as TBPC and is a carbamate derivative of penta-1,3-diene. Its unique chemical structure makes it a valuable tool for researchers in the fields of organic chemistry, biochemistry, and medicinal chemistry.
Mechanism Of Action
TBPC is known to exhibit a variety of biological activities, including anti-inflammatory and anti-cancer properties. The mechanism of action of TBPC is not well understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical And Physiological Effects
TBPC has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of disease. TBPC has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of TBPC is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of TBPC is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are many potential future directions for research involving TBPC. One area of interest is the development of new anti-cancer agents based on the structure of TBPC. Another area of research is the investigation of the mechanism of action of TBPC and its effects on various signaling pathways in the body. Additionally, researchers may explore the potential use of TBPC in the development of new drugs for the treatment of inflammatory diseases.
Synthesis Methods
TBPC can be synthesized using a variety of methods, including the reaction of tert-butyl carbamate with penta-1,3-diene in the presence of a catalyst. The reaction can be carried out under different conditions, such as in the presence of a solvent or under high pressure. The yield and purity of the compound can be optimized by adjusting the reaction parameters.
Scientific Research Applications
TBPC has been used extensively in scientific research due to its ability to act as a versatile building block for the synthesis of various organic compounds. It has been used in the development of new drugs, such as anti-cancer agents and anti-inflammatory drugs. TBPC has also been used in the synthesis of natural products, such as terpenes and steroids.
properties
CAS RN |
141966-91-8 |
|---|---|
Product Name |
Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate |
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate |
InChI |
InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-8H,1-4H3,(H,11,12)/b6-5+,8-7+ |
InChI Key |
XUKALTRSOXMVKA-BSWSSELBSA-N |
Isomeric SMILES |
C/C=C/C=C/NC(=O)OC(C)(C)C |
SMILES |
CC=CC=CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC=CC=CNC(=O)OC(C)(C)C |
synonyms |
Carbamic acid, 1,3-pentadienyl-, 1,1-dimethylethyl ester, (E,E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



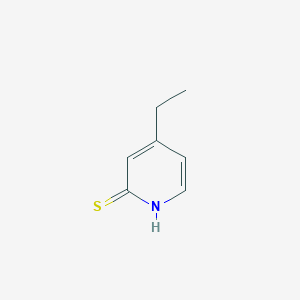
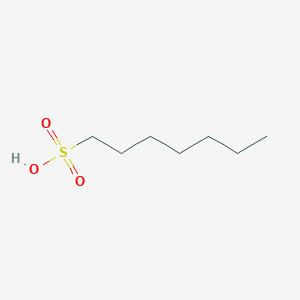
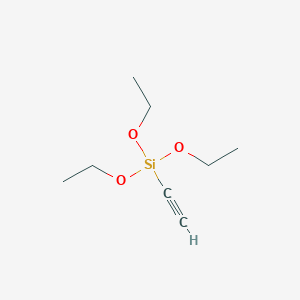
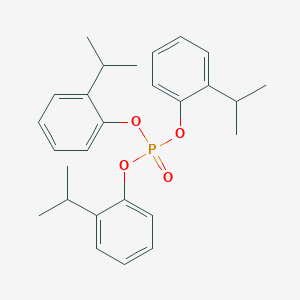
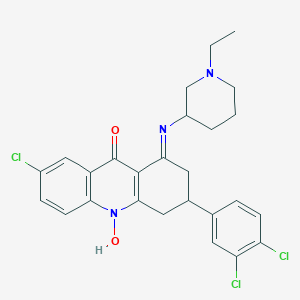
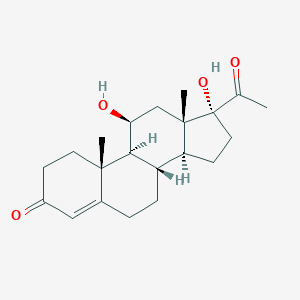
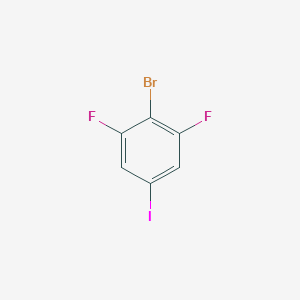
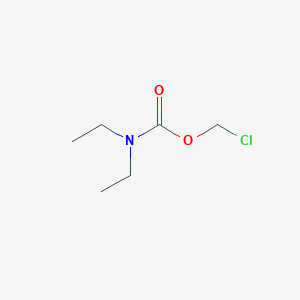
![3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B132712.png)
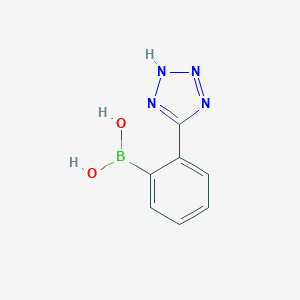
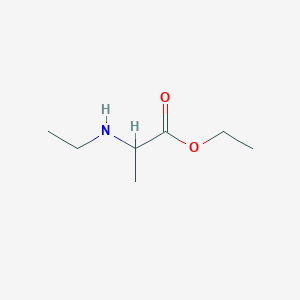
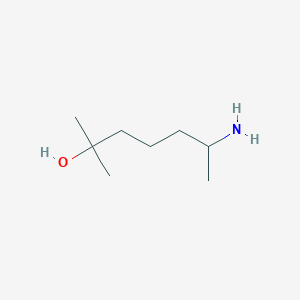
![(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B132723.png)
![methyl 2-[4-[(2-methoxy-2-oxoethyl)-nitrosoamino]-N-nitrosoanilino]acetate](/img/structure/B132726.png)